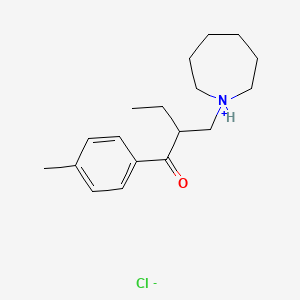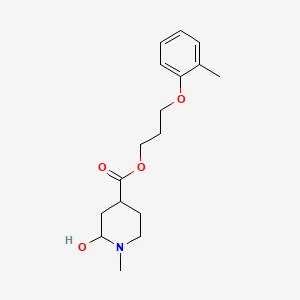
Dihydrogen bis(N-palmitoyl-L-glutamato(2-)-N,O)magnesate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) is a chemical compound with the molecular formula C21H37MgNO5This compound is a type of anionic surfactant, specifically a fatty acyl amino acid salt, which is used in various applications due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) involves the reaction of palmitic acid with L-glutamic acid to form N-palmitoyl-L-glutamic acid. This intermediate is then reacted with a magnesium salt, such as magnesium chloride, under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) typically involves large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
科学的研究の応用
Dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
作用機序
The mechanism of action of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane properties and affecting the function of membrane-bound proteins. This can lead to various biological effects, depending on the specific context and application .
類似化合物との比較
Similar Compounds
Similar compounds to dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) include other fatty acyl amino acid salts, such as:
- Sodium palmitoyl glutamate
- Potassium palmitoyl glutamate
- Calcium palmitoyl glutamate
Uniqueness
What sets dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) apart from these similar compounds is its specific magnesium ion, which can impart unique properties such as enhanced stability and specific biological interactions .
特性
CAS番号 |
57539-47-6 |
|---|---|
分子式 |
C42H76MgN2O10 |
分子量 |
793.4 g/mol |
IUPAC名 |
magnesium;(2S)-2-(hexadecanoylamino)pentanedioate;hydron |
InChI |
InChI=1S/2C21H39NO5.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25;/h2*18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27);/q;;+2/p-2/t2*18-;/m00./s1 |
InChIキー |
NERIUHZKGDWTSE-IJBYHFJWSA-L |
異性体SMILES |
[H+].[H+].CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Mg+2] |
正規SMILES |
[H+].[H+].CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



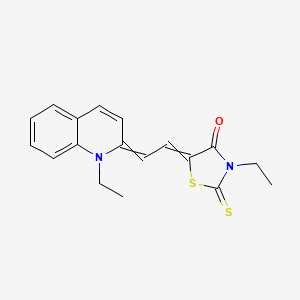
![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)

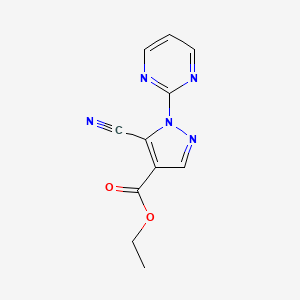
![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
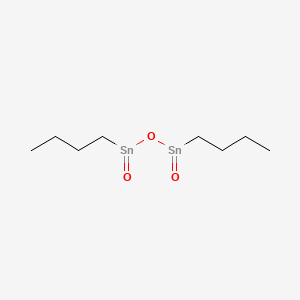

![2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13752257.png)


